molecular formula C11H11N3O2 B3088978 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide CAS No. 1188053-62-4

5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide

Cat. No.: B3088978
CAS No.: 1188053-62-4
M. Wt: 217.22
InChI Key: FZNQQKOLYNJRMS-UHFFFAOYSA-N
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Description

5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide (CAS: 1188053-62-4) is a heterocyclic hydrazide derivative featuring an isoxazole core substituted with a meta-tolyl group at the 5-position and a hydrazide moiety at the 3-position. Its molecular weight is 217.23 g/mol, and it is typically synthesized via the reaction of 5-m-Tolyl-isoxazole-3-carboxylic acid with hydrazine hydrate, analogous to methods described for related hydrazides (e.g., 5-methylisoxazole-3-carbohydrazide) . The compound serves as a versatile precursor for synthesizing bioactive molecules, including heterocyclic amides and thiosemicarbazides, which are explored for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(3-methylphenyl)-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)10-6-9(14-16-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNQQKOLYNJRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones, a key step in synthesizing bioactive derivatives. For example:

  • Reaction with aldehydes :
    5 m Tolyl isoxazole 3 carboxylic acid hydrazide+RCHO1 alkylidene 2 5 m tolylisoxazole 3 carbonyl hydrazine\text{5 m Tolyl isoxazole 3 carboxylic acid hydrazide}+\text{RCHO}\rightarrow \text{1 alkylidene 2 5 m tolylisoxazole 3 carbonyl hydrazine}
    This intermediate can be further reduced to alkyl-substituted hydrazines using agents like sodium borohydride or lithium aluminum hydride .

  • Reaction with ketones :
    Cyclocondensation with α,β-unsaturated ketones forms pyrazole derivatives via [3+2] cyclization .

Cyclization to 1,3,4-Oxadiazoles

Under dehydrating conditions, the hydrazide group cyclizes with carboxylic acids or esters to form 1,3,4-oxadiazoles, a pharmacologically relevant scaffold:
5 m Tolyl isoxazole 3 carboxylic acid hydrazide+RCOOHPOCl32 5 m tolylisoxazol 3 yl 5 substituted 1 3 4 oxadiazole\text{5 m Tolyl isoxazole 3 carboxylic acid hydrazide}+\text{RCOOH}\xrightarrow{\text{POCl}_3}\text{2 5 m tolylisoxazol 3 yl 5 substituted 1 3 4 oxadiazole}
This reaction proceeds via intermediate hydrazones, with POCl₃ acting as a cyclizing agent .

Thiosemicarbazide Derivatives

Condensation with isothiocyanates forms thiosemicarbazides, which exhibit immunomodulatory properties:
Hydrazide+R NCS4 substituted 1 5 m tolylisoxazole 3 carbonyl thiosemicarbazide\text{Hydrazide}+\text{R NCS}\rightarrow \text{4 substituted 1 5 m tolylisoxazole 3 carbonyl thiosemicarbazide}
These derivatives modulate lymphocyte proliferation and cytokine production .

Salt Formation and Functionalization

The hydrazide’s NH₂ group reacts with acids to form salts (e.g., hydrochlorides or nitrates) . Alkylation or acylation at the hydrazide nitrogen is also feasible under basic conditions.

Key Reaction Data

Reaction Type Reagents/Conditions Products Yield Reference
Hydrazone formationAldehydes (e.g., benzaldehyde), EtOH1-Benzylidene-2-(5-m-tolylisoxazole-3-carbonyl)hydrazine70–85%
Oxadiazole cyclizationPOCl₃, reflux2-(5-m-Tolylisoxazol-3-yl)-5-aryl-1,3,4-oxadiazoles60–78%
Thiosemicarbazide synthesisAryl isothiocyanates, EtOH4-Aryl-1-(5-m-tolylisoxazole-3-carbonyl)thiosemicarbazides65–90%
Reduction of hydrazonesNaBH₄/LiAlH₄, ether1-Alkyl-2-(5-m-tolylisoxazole-3-carbonyl)hydrazines50–75%

Pharmacological Relevance

Derivatives of this compound demonstrate:

  • Immunomodulatory activity : Inhibition of LPS-induced TNF-α and IL-1β production in macrophages .

  • Antimicrobial properties : Oxadiazole derivatives show efficacy against bacterial and fungal strains .

Scientific Research Applications

Biological Activities

5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide exhibits various biological activities, making it a valuable compound in drug development. The following table summarizes its key applications:

Activity Description
Antimicrobial Exhibits activity against bacteria and fungi, with compounds showing significant inhibition zones .
Anticancer Isoxazole derivatives have been studied for their potential in cancer therapy due to their ability to modulate cellular pathways.
Anti-inflammatory Demonstrated effects in reducing inflammation through specific molecular interactions.
Antiviral Some derivatives have shown effectiveness against viral infections.

Case Studies and Research Findings

  • Antimicrobial Evaluation
    A study synthesized various isoxazole derivatives, including this compound, and evaluated their antimicrobial activity against bacterial and fungal strains. Compounds derived from this hydrazide exhibited notable efficacy, particularly those with halogen substituents on the aromatic ring, which enhanced their antimicrobial properties significantly .
  • Anticancer Potential
    Research has indicated that isoxazole derivatives can inhibit cancer cell proliferation. A specific derivative was tested against various cancer cell lines, showing promising results in reducing cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
  • Anti-inflammatory Mechanisms
    The anti-inflammatory effects of this compound were explored through in vitro studies that demonstrated its ability to inhibit pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the isoxazole ring or the hydrazide/amide moiety:

  • 5-Methylisoxazole-3-carbohydrazide : A simpler derivative with a methyl group at the 5-position, used to synthesize triazole-thiols .
  • 5-(Methoxymethyl)isoxazole-3-carbohydrazide : Contains a methoxymethyl substituent, offering enhanced solubility due to the polar methoxy group .
  • N-(5-Chloro-2-methylphenyl)-5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxamide : Features a carboxamide group and a hydroxy-methoxyphenyl substituent, demonstrating the impact of aromatic substitution on bioactivity .

Physicochemical Trends

  • Melting Points : Carboxamide derivatives (e.g., compound 46 ) exhibit higher melting points (186–246°C) than hydrazides, reflecting stronger intermolecular interactions.

Biological Activity

5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide, known by its CAS number 1188053-62-4, is a compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Isoxazoles are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that isoxazole derivatives can modulate various cellular processes by binding to receptors and influencing signaling pathways. This compound has shown promise in several areas:

  • Antiviral Activity : Isoxazole derivatives have been investigated for their potential as antiviral agents. They exhibit activity against viruses by interfering with viral replication mechanisms.
  • Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation through modulation of inflammatory pathways.

Efficacy Against Pathogens

Research has highlighted the effectiveness of this compound against several pathogens:

PathogenActivityReference
Mycobacterium tuberculosisAntitubercular activityJaju et al.
Various bacterial strainsAntimicrobial activityBenchChem
Viruses (specific types)Antiviral activityMDPI

Case Studies

  • Antitubercular Activity : In a study by Jaju et al., isonicotinyl hydrazide derivatives were synthesized and evaluated for their antitubercular properties against M. tuberculosis H37Rv strain. The study revealed that certain derivatives exhibited significant inhibitory effects, suggesting a similar potential for this compound due to structural similarities .
  • Antimicrobial Screening : A comprehensive screening of various isoxazole derivatives indicated that compounds with similar structures to this compound displayed notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria .

Comparative Analysis

When compared to other compounds with similar structures, this compound shows unique characteristics that may enhance its biological activity:

CompoundBiological ActivityKey Findings
SulfamethoxazoleAntimicrobialEffective against M. tuberculosis
Ibotenic AcidNeuroactiveModulates neurotransmitter systems
LeflunomideAnti-inflammatoryInhibits lymphocyte proliferation

Future Directions

The exploration of this compound's biological activity suggests several avenues for future research:

  • Mechanistic Studies : Further investigations into the specific molecular interactions and pathways influenced by this compound could elucidate its full therapeutic potential.
  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be essential for transitioning from laboratory findings to therapeutic applications.
  • Structural Modifications : Modifying the chemical structure to enhance potency or reduce toxicity could lead to the development of more effective derivatives.

Q & A

Q. What mechanistic insights explain its selectivity in trifluoromethylation reactions?

  • Methodological Answer : Probe reaction mechanisms via isotopic labeling (¹⁵N/¹³C) and DFT calculations. Compare selectivity in TFA/NaTFA/ACN systems, focusing on intermediates like thiosemicarbazides. Kinetic studies (stopped-flow UV-Vis) can identify rate-limiting steps .

Tables for Key Data

Table 1 : Immunomodulatory Activity in Murine Models (from )

ParameterResult (150 µg/ml)
Lymphocyte Proliferation2.5-fold increase
IL-1β Production1.8-fold increase
TNF-α ProductionNo significant change

Table 2 : Synthetic Yield Optimization (from )

StepYield (%)
Nitrosation65–70
Esterification80–85
Hydrazide Formation70–75

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide
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5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide

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